Cas no 35607-66-0 (Cefoxitin)
Cefoxitin structure
Product Name:Cefoxitin
Numero CAS:35607-66-0
MF:C16H17N3O7S2
MW:427.452081441879
MDL:MFCD00072014
CID:54458
PubChem ID:441199
Update Time:2025-04-18
Cefoxitin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cefoxitin
- (6R-cis)-3-[(Carbamoyloxy)methyl]-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefoxitin acid
- Cefoxitin Sodium
- cephoxitin
- cfx
- Mefoxin
- Rephoxitin
- (6R,7S)-3-[(Carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Cefoxitin sodium salt
- Cenomycin
- Merxin
- Betacef
- Cefoxitin (sodium)
- Mefoxitin
- Monosodium cefoxitin
- Cefoxil
- MLS000028557
- Cefoxotin sodium
- Q68050H03T
- SMR000058809
- Cefoxitin sodium salt, 94%
- Mefoxithin
- Farmoxin
- MEFOXIN IN PLASTIC CONTAINER
- MK 206
- CPD000058809
- MEFOXIN IN DEXTROSE 5% IN PLASTIC CONTAINER
- L 620388
- MEFOXIN IN SODIUM CHLORIDE 0.9% IN PLASTIC CONTAINER
- C16H16N3NaO7S2
- cefoxitin-sodium
- Prestwick_12
- Sodium
- Cefoxitinum
- Cefoxitina
- Cefoxitine
- ceftoxitin
- 6OEV9DX57Y
- AK118716
- DSSTox_CID_2764
- DSSTox_RID_76721
- DSSTox_GSID_22764
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-, (6R,7S)-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-,
- SBI-0051927.P002
- SCHEMBL15971
- Spectrum 001399
- Tox21_113009
- Cefoxitinum [INN-Latin]
- MK306
- C3598
- NCGC00183034-01
- KBio1_000576
- (6R,7S)-3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 3-((carbamoyloxy)methyl)-7alpha-methoxy-7beta-((thiophen-2-yl)acetamido)-3,4-didehydrocepham-4-carboxylic acid
- (6R,7S)-3-Carbamoyloxymethyl-7-methoxy-8-oxo-7-(2-thiophen-2-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Spectrum_001399
- 3-Carbamoyloxymethyl-7-methoxy-8-oxo-7-(2-thiophen-2-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid anion
- KBioSS_001879
- Prestwick2_000832
- (6R,7S)-4-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Q2353907
- HY-B1825
- Cefoxitine (INN-French)
- (6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-, (6R-cis)-
- Cefoxitinum (INN-Latin)
- AKOS022185232
- KBio3_002601
- MK-306
- (6S,7R)-4-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- EN300-7405307
- CS-0013876
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-methoxy-8-oxo-7-((2-thienylacetyl)amino)-, (6R-cis)-
- DTXSID1022764
- (6R,7S)-3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CEFOXITIN [INN]
- SPBio_000771
- CEFOXITIN [ORANGE BOOK]
- CEFOXITIN [USAN]
- (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid carbamate (ester)
- Cefoxotin
- (6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- A822898
- Cefoxitina [INN-Spanish]
- C06887
- BSPBio_000783
- Spectrum4_000153
- CEFOXITIN [WHO-DD]
- CAS-35607-66-0
- DS-5384
- UNII-6OEV9DX57Y
- (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;Cefoxitin
- (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Spectrum3_001491
- DTXCID002764
- Epitope ID:116201
- s5951
- Prestwick3_000832
- (6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- carboxylic Acid
- Tox21_113009_1
- CHEBI:209807
- NS00004232
- (6R,7S)-4-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[(thiophen-2-enyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- J01DC01
- BSPBio_003101
- KBio2_004447
- IDI1_000576
- 73356-24-8
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-methoxy-8-oxo-7-((2-thienylacetyl)amino)-, (6R,7S)-
- NCGC00093351-06
- CEFOXITIN [USP-RS]
- 3-[(carbamoyloxy)methyl]-7alpha-methoxy-7beta-[(thiophen-2-yl)acetamido]-3,4-didehydrocepham-4-carboxylic acid
- NINDS_000576
- 35607-66-0
- KBioGR_000626
- CEFOXITIN [VANDF]
- Spectrum5_001145
- CEFOXITIN [MI]
- Prestwick1_000832
- (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-4-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-((thiophen-2-enyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 3-Carbamoyloxymethyl-7-methoxy-8-oxo-7-(2-thiophen-3-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid anion
- (6R,7S)-3-((carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- D02345
- (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid carbamate (ester)
- MFCD00072014
- Cefoxitina (INN-Spanish)
- GTPL10937
- Cefoxitine [INN-French]
- CHEMBL996
- KBio2_001879
- BCP09061
- Cefoxitin [USAN:INN:BAN]
- BPBio1_000863
- KBio2_007015
- (6R,7S)-3-{[(aminocarbonyl)oxy]methyl}-7-(methyloxy)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- J01DA05
- WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
- BDBM50335563
- 4kow
- Prestwick0_000832
- (6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DivK1c_000576
- DB01331
- EINECS 252-641-2
- Spectrum2_000676
- (6R,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cefoxitin (USAN/INN)
- 3-Carbamoyloxymethyl-7-methoxy-8-oxo-7-(2-thiophen-2-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- SPBio_002704
- CEFOXITIN (USP-RS)
- BRD-K70976396-236-26-0
- Cefoxitin S-Oxide
- Cefoxitin Impurity 1; (6R,7S)-3-((Carbamoyloxy)methyl)-7-methoxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DA-62189
- BRD-K70976396-236-25-2
-
- MDL: MFCD00072014
- Inchi: 1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
- Chiave InChI: WZOZEZRFJCJXNZ-ZBFHGGJFSA-N
- Sorrisi: S1CC(COC(N)=O)=C(C(=O)O)N2C([C@]([C@@H]12)(NC(CC1=CC=CS1)=O)OC)=O
Proprietà calcolate
- Massa esatta: 427.05100
- Massa monoisotopica: 427.05079224g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 28
- Conta legami ruotabili: 8
- Complessità: 744
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 202
Proprietà sperimentali
- Densità: 1.4441 (rough estimate)
- Punto di fusione: 149-150℃
- Punto di ebollizione: 843.4°C at 760 mmHg
- Punto di infiammabilità: >110°(230°F)
- Indice di rifrazione: 1.6390 (estimate)
- Coefficiente di ripartizione dell'acqua: Predicted solubility in water is less than 0.2mg/ml
- PSA: 201.80000
- LogP: 1.12770
- pka: 2.2(at 25℃)
- Merck: 1936
Cefoxitin Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3077
- Codice delle condizioni regolamentari:Classe Q (zuccheri, alcaloidi, antibiotici, ormoni)
- RTECS:XI0386500
- Classe di pericolo:9
- PackingGroup:III
- Condizioni di conservazione:<0°C
- Gruppo di imballaggio:III
- Gruppo di imballaggio:III
Cefoxitin Dati doganali
- CODICE SA:3003201300
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Cefoxitin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1825-10mM*1mLinDMSO |
Cefoxitin |
35607-66-0 | 99.77% | 10mM*1mLinDMSO |
¥500 | 2022-05-18 | |
| MedChemExpress | HY-B1825-100mg |
Cefoxitin |
35607-66-0 | 99.84% | 100mg |
¥500 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303527-1g |
Cefoxitin |
35607-66-0 | 98% | 1g |
¥35.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303527-5g |
Cefoxitin |
35607-66-0 | 98% | 5g |
¥124.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C303527-25g |
Cefoxitin |
35607-66-0 | 98% | 25g |
¥545.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3598-5G |
Cefoxitin |
35607-66-0 | >98.0%(HPLC) | 5g |
¥1190.00 | 2024-04-16 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S24019-1g |
Cefoxitin |
35607-66-0 | 99% | 1g |
¥180.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S24019-5g |
Cefoxitin |
35607-66-0 | 99% | 5g |
¥500.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S24019-25g |
Cefoxitin |
35607-66-0 | 99% | 25g |
¥1400.00 | 2021-09-02 | |
| ChemScence | CS-0013876-100mg |
Cefoxitin |
35607-66-0 | 99.77% | 100mg |
$50.0 | 2022-04-27 |
Cefoxitin Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:35607-66-0)Cefoxitin
Numero d'ordine:A822898
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 05:16
Prezzo ($):623.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:35607-66-0)头孢西丁酸
Numero d'ordine:LE3291314;LE13281
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:42
Prezzo ($):discuss personally
Email:18501500038@163.com
Cefoxitin Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
35607-66-0 (Cefoxitin) Prodotti correlati
- 54333-94-7(Decarbamylcefoxitin)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)